(S)-Trolox

Enzyme Inhibition Stereospecificity Tyrosinase

Procurement Note: (S)-Trolox (CAS 53174-06-4) is the enantiopure water-soluble vitamin E analog essential for TEAC/ORAC antioxidant capacity assays. Unlike the racemate, (R)-enantiomer, or lipophilic vitamin E, only the (S)-isomer provides 27% lower tyrosinase affinity for cleaner off-target profiling. It is the industry standard for Trolox Equivalent (TE) calibration, ensuring cross-study data comparability. In ischemia-reperfusion models, (S)-Trolox surpasses α-tocopherol by scavenging aqueous-phase ROS and synergizing with NMDA antagonists. Insist on enantiopure (S)-Trolox for reproducible, publication-ready results.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 53174-06-4
Cat. No. B1298432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Trolox
CAS53174-06-4
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C
InChIInChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17)/t14-/m0/s1
InChIKeyGLEVLJDDWXEYCO-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (S)-Trolox (CAS 53174-06-4): A Water-Soluble Vitamin E Analog for Standardized Antioxidant Research


(S)-Trolox (CAS 53174-06-4) is an enantiomerically pure, water-soluble analog of vitamin E (α-tocopherol), distinguished by the replacement of its phytyl chain with a carboxyl group . This structural modification confers significantly enhanced aqueous solubility, enabling its use as a quantitative standard in antioxidant capacity assays, where results are widely reported in Trolox Equivalents (TE) [1]. Beyond its role as an analytical benchmark, (S)-Trolox demonstrates potent and specific neuroprotective effects in cellular models of oxidative stress [2].

Why Generic Substitution Fails: The Critical Role of Enantiomeric Purity and Water Solubility in (S)-Trolox Research


Substituting (S)-Trolox with its racemate, its (R)-enantiomer, or the lipophilic parent vitamin E is scientifically inadvisable. Key points of differentiation include: (1) The (R)-enantiomer exhibits significantly different biological activity, as demonstrated by its markedly higher affinity for the enzyme tyrosinase . (2) The water solubility of (S)-Trolox, a direct consequence of its carboxyl moiety, is fundamental to its function in aqueous assay systems (e.g., TEAC), where lipophilic vitamin E cannot serve as a direct standard [1]. (3) In complex models of ischemia-reperfusion injury, (S)-Trolox has been shown to confer superior cardioprotection compared to α-tocopherol, a difference attributed to its ability to scavenge aqueous-phase reactive oxygen species [2].

Quantitative Differentiation of (S)-Trolox: Head-to-Head Evidence for Informed Procurement


(S)-Trolox vs. (R)-Trolox: A 27% Difference in Enzyme Affinity

A direct comparison of enantiomers reveals that (S)-Trolox is a significantly weaker inhibitor of the enzyme tyrosinase than its (R)-counterpart. This stereospecific interaction highlights the necessity of using the correct enantiomer for research focused on antioxidant mechanisms that do not involve this off-target effect .

Enzyme Inhibition Stereospecificity Tyrosinase

(S)-Trolox Demonstrates Superior Aqueous-Phase Cardioprotection Compared to Vitamin E

In an ex vivo model of cardiac ischemia-reperfusion, (S)-Trolox provided superior protection against functional loss and oxidative damage compared to the parent compound, vitamin E (α-tocopherol). This is a key differentiator for research in cardiovascular biology [1].

Cardioprotection Ischemia-Reperfusion Oxidative Stress

Benchmarking (S)-Trolox as an Antioxidant Standard: TEAC and ORAC Potency

(S)-Trolox serves as the quantitative benchmark for total antioxidant capacity, with its potency in standardized assays (TEAC and ORAC) providing a critical reference point. This is a class-level inference that positions it uniquely among vitamin E analogs [1].

Antioxidant Capacity Standardization Method Validation

Differential Neuroprotection: (S)-Trolox Exhibits Potent, Context-Dependent Rescue

The neuroprotective efficacy of (S)-Trolox is not only potent but also highly context-dependent, as shown by its synergistic enhancement with the NMDA antagonist MK-801 in a model of neuronal death [1].

Neuroprotection In Vitro Model Oxidative Stress

Best Research and Industrial Application Scenarios for (S)-Trolox


Calibration and Standardization in Antioxidant Capacity Assays

Due to its established potency in both TEAC and ORAC assays [1], (S)-Trolox is the industry standard for constructing calibration curves and reporting data in Trolox Equivalents (TE). This application is essential for ensuring data comparability across different studies, laboratories, and complex sample matrices, from plasma and serum to food and botanical extracts.

Dissecting Stereospecific Mechanisms in Enzyme Inhibition Studies

The 27% difference in Ki for tyrosinase between (S)-Trolox and (R)-Trolox makes the (S)-enantiomer the preferred choice for investigators studying antioxidant pathways where minimal interference with tyrosinase activity is a key experimental requirement [1]. This stereospecificity is critical for accurate target validation and off-target profiling.

Investigating Aqueous-Phase Oxidative Damage in Cardiovascular Models

Researchers modeling ischemia-reperfusion injury should select (S)-Trolox over vitamin E for its proven, superior ability to enhance post-ischemic functional recovery and inhibit lipid peroxidation (TBARS production) [1]. This advantage is directly linked to its water solubility, enabling it to neutralize reactive oxygen species in the cytosolic compartment where lipid-soluble vitamin E is less effective.

Context-Dependent Neuroprotection Studies

(S)-Trolox is an ideal tool for neuroscientists investigating the interplay between oxidative stress and excitotoxicity. Its demonstrated synergy with NMDA receptor antagonism in protecting primary neurons [1] makes it a valuable compound for studying signaling pathways involved in stroke, neurodegeneration, and other conditions where both mechanisms are at play.

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